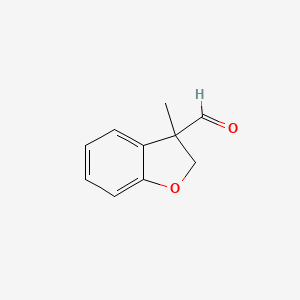

3-Methyl-2,3-dihydrobenzofuran-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2H-1-benzofuran-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-10(6-11)7-12-9-5-3-2-4-8(9)10/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJBTIIOAFIUKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=CC=CC=C21)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Methyl-2,3-dihydrobenzofuran-3-carbaldehyde can be achieved through several routes. One common method involves the cyclization of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, followed by reduction of the nitro group .

Chemical Reactions Analysis

3-Methyl-2,3-dihydrobenzofuran-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, especially at positions ortho and para to the oxygen atom.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens . Major products formed from these reactions include carboxylic acids, alcohols, and substituted benzofuran derivatives .

Scientific Research Applications

3-Methyl-2,3-dihydrobenzofuran-3-carbaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-Methyl-2,3-dihydrobenzofuran-3-carbaldehyde is not extensively documented. similar benzofuran derivatives exert their effects by interacting with various molecular targets and pathways. For example, they may inhibit enzymes involved in cell growth or interfere with the replication of viral RNA .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Methyl-2(5H)-furanone

- Structure: A monocyclic furanone with a methyl group at the 3-position.

- Applications: Constitutes 25.99% of Delphinium rugulosum essential oil and is noted for its role in biotechnology and antitumor research due to furanone derivatives’ bioactivity .

- Key Differences : Lacks the fused benzene ring and aldehyde group present in the target compound, limiting its aromatic reactivity and aldehyde-mediated reactions.

3-Methylbenzaldehyde

- Structure : A simple aromatic aldehyde with a methyl group at the 3-position on the benzene ring.

- Applications : Used as a pharmaceutical reference standard (CAS 620-23-5) for quality control .

- Key Differences : Absence of the dihydrofuran ring reduces steric complexity and heterocyclic reactivity compared to 3-methyl-2,3-dihydrobenzofuran-3-carbaldehyde.

Benzofuran-Based Pharmaceuticals (e.g., Moracin M, Formononetin)

- Structure : Benzofuran derivatives with hydroxyl or methoxy substituents.

- Key Differences : The aldehyde group in the target compound introduces electrophilic reactivity absent in these hydroxyl/methoxy-substituted analogs.

Methylcarbamate Derivatives (e.g., Promecarb, Metolcarb)

- Structure : Aromatic carbamates with methyl or methoxy groups.

- Applications : Pesticides targeting acetylcholinesterase .

- Key Differences : The carbamate functional group and lack of a fused furan ring distinguish their mechanism of action from the aldehyde-containing target compound.

Data Table: Structural and Functional Comparison

| Compound | Core Structure | Functional Groups | Key Applications | Notable Features |

|---|---|---|---|---|

| This compound | Benzofuran + dihydrofuran | Aldehyde, Methyl | Potential pharmaceuticals | Combines aromaticity and aldehyde reactivity |

| 3-Methyl-2(5H)-furanone | Furanone | Ketone, Methyl | Essential oils, antitumor | Bioactive furanone moiety |

| 3-Methylbenzaldehyde | Benzene | Aldehyde, Methyl | Pharmaceutical standards | Simple aromatic aldehyde |

| Moracin M | Benzofuran | Hydroxyl, Methoxy | Enzyme inhibition | Polyphenolic bioactivity |

| Promecarb | Benzene | Carbamate, Methyl | Pesticides | Acetylcholinesterase inhibition |

Biological Activity

3-Methyl-2,3-dihydrobenzofuran-3-carbaldehyde is a compound that belongs to the benzofuran class, which is known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicine and industry.

- Molecular Formula : C10H10O2

- Molecular Weight : 162.19 g/mol

- Structure : The compound features a methyl group and an aldehyde group attached to the benzofuran ring, contributing to its unique reactivity and biological properties.

Biological Activities

Research indicates that benzofuran derivatives, including this compound, exhibit a range of biological activities:

-

Antimicrobial Properties :

- Benzofuran compounds have shown significant antibacterial and antifungal activities. For instance, studies have reported that certain benzofuran derivatives inhibit the growth of various microorganisms, including Staphylococcus aureus and Escherichia coli, with inhibition zones exceeding 20 mm in diameter .

-

Anticancer Effects :

- Several studies highlight the anticancer potential of benzofuran derivatives. For example, a related compound demonstrated growth inhibitory activity against multiple cancer cell lines with GI50 values ranging from 2.20 μM to 5.86 μM . This suggests that this compound may also possess similar anticancer properties due to structural similarities.

- Antiviral Activity :

The exact mechanism of action for this compound is not extensively documented; however, it is hypothesized that similar compounds interact with various molecular targets:

- Enzyme Inhibition : Many benzofurans act by inhibiting enzymes involved in cell proliferation or viral replication.

- Cell Signaling Pathways : They may interfere with signaling pathways critical for cancer cell survival and proliferation.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is useful to compare it with other related compounds:

| Compound Name | Biological Activity | GI50 Values (μM) | Notable Effects |

|---|---|---|---|

| 2-Hydroxy-5-nitrobenzaldehyde | Anticancer | Not specified | Precursor for synthesis |

| Ethyl 5-nitrobenzofuran-2-carboxylate | Antimicrobial, Anticancer | Not specified | Significant growth inhibition |

| Compound from study (Compound 35) | Anticancer (multiple lines) | 2.20 - 5.86 | NF-κB inhibitory activity |

Case Studies

-

Anticancer Activity Study :

A study examining novel benzofuran derivatives found that certain compounds exhibited significant cytotoxicity against human cancer cell lines. The findings indicated that modifications in the structure could enhance biological activity, suggesting potential avenues for drug development using derivatives of this compound . -

Antimicrobial Efficacy Assessment :

Research has shown that some benzofurans possess potent antimicrobial properties comparable to standard antibiotics. In vitro tests demonstrated that these compounds could effectively inhibit the growth of pathogenic bacteria and fungi .

Future Directions

Given the promising biological activities associated with benzofurans, further research on this compound could focus on:

- Synthesis of Derivatives : Exploring structural modifications to enhance potency and selectivity for specific biological targets.

- Mechanistic Studies : Investigating the precise molecular interactions and pathways affected by this compound.

- Clinical Trials : Evaluating the efficacy and safety of this compound in preclinical and clinical settings.

Q & A

Q. How can in vitro assays evaluate its potential pharmacological activity?

- Methodological Answer :

- Cytotoxicity Screening : Use MTT assays on HepG2 cells (72-h exposure, IC₅₀ calculation).

- Enzyme Inhibition : Test against COX-2 or acetylcholinesterase via spectrophotometric methods (e.g., Ellman’s reagent) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.